N-Benzyl-D-proline ethyl ester
Description
Properties
IUPAC Name |
ethyl (2R)-1-benzylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASAKCDOWUBQX-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350813 | |
| Record name | N-Benzyl-D-proline ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172478-10-3 | |
| Record name | 1-(Phenylmethyl)-D-proline ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172478-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-D-proline ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-D-proline ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Auxiliary-Mediated Cyclization
Starting from L-phenylalanine, a β-amino acid intermediate is synthesized via Arndt-Eistert homologation. Intramolecular cyclization using rhodium(II) acetate catalyzes carbenoid N–H insertion, forming the pyrrolidine ring with >99% ee. Subsequent benzylation and esterification yield this compound without racemization (Scheme 1).
Scheme 1 : Stereoselective synthesis via β-amino acid intermediate.
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Homologation : L-Phenylalanine → β-amino acid using trimethylsilyldiazomethane.
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Cyclization : Rh₂(OAc)₄-mediated intramolecular N–H insertion.
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Benzylation/Esterification : Sequential alkylation and ethanol coupling.
This method achieves 43% overall yield from L-phenylalanine, making it viable for small-scale enantiopure production.
Catalytic Systems and Their Impact
Catalyst choice profoundly affects reaction efficiency and stereoselectivity. Comparative studies reveal:
| Catalyst Type | Yield (%) | ee (%) | Conditions | Source |
|---|---|---|---|---|
| H₂SO₄ (homogeneous) | 78 | 95 | Reflux, 12h | |
| Amberlyst-15 (heterogeneous) | 90 | 99 | Flow reactor, 110°C | |
| Rh₂(OAc)₄ | 72 | >99 | Toluene, 85–90°C |
Heterogeneous catalysts excel in industrial settings due to recyclability, while Rh(II) complexes enable stereochemical control for research applications.
Purification and Characterization Techniques
Final product quality hinges on advanced purification:
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Distillation : Short-path distillation under vacuum (10 mmHg, 142–143°C) removes volatile impurities.
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Chiral HPLC : Analysis using a Chiralpak IC column (hexane/isopropanol, 90:10) confirms ee >99%.
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Crystallization : Ethanol/water mixtures (3:1) produce needle-like crystals suitable for X-ray diffraction.
Comparative Analysis of Synthesis Methods
| Method | Scale | Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|---|
| Classical Esterification | Lab (10 g) | 75 | 95 | 12 |
| Industrial Flow Reactor | Pilot (50 kg) | 90 | 99 | 4 |
| Stereoselective Cyclization | Lab (5 g) | 43 | >99 | 85 |
Classical methods balance cost and yield for routine synthesis, while stereoselective routes cater to high-purity demands despite higher costs .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₉NO₂
- Molecular Weight : 233.31 g/mol
- Density : 1.046 g/mL at 25°C
The compound features a benzyl group attached to the nitrogen atom of proline and an ethyl ester group at the carboxylic acid position, enhancing its solubility and reactivity in various chemical reactions.
Peptide Synthesis
N-Benzyl-D-proline ethyl ester serves as a crucial building block in the synthesis of peptides. Its unique structural properties allow for the creation of cyclic peptides with enhanced stability and bioactivity. The incorporation of this compound can significantly improve the efficiency of peptide bond formation.
Enzyme-Substrate Interactions
This compound is utilized in studies investigating enzyme-substrate interactions, particularly with proteases. Research indicates that the benzyl ester group enhances substrate affinity, making it valuable for optimizing enzymatic reactions. For instance, proteases like papain have shown increased efficiency in polymerization reactions when this compound is included.
Chiral Auxiliary in Asymmetric Synthesis
This compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its stereochemical configuration plays a critical role in determining the outcome of reactions, allowing for controlled synthesis of pharmaceuticals with improved efficacy and reduced side effects.
Catalytic Properties
The compound has been explored for its catalytic properties in organic synthesis, particularly in transition-metal-free direct C-H arylation reactions. This application aligns with green chemistry principles, promoting environmentally friendly synthetic pathways.
Case Study 1: Polymer Chemistry
A study on the chemoenzymatic polymerization of amino acid monomers demonstrated that incorporating this compound significantly improved substrate specificity and reaction efficiency when using proteases as catalysts. This finding highlights its potential for designing novel materials with tailored properties.
Case Study 2: Pharmaceutical Development
Research focused on stereoselective synthesis methods revealed that controlling the stereochemistry of this compound could lead to compounds with enhanced therapeutic profiles. This has implications for drug design, especially in targeting specific biological pathways.
Case Study 3: Green Chemistry Applications
Studies have emphasized the role of this compound in catalytic processes aimed at reducing reliance on toxic metal catalysts. Its ability to facilitate reactions without harmful by-products positions it as a promising candidate for sustainable chemistry practices.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Building block for synthesizing peptides; enhances stability and bioactivity |
| Enzyme Studies | Investigates enzyme-substrate interactions; improves substrate affinity |
| Asymmetric Synthesis | Acts as a chiral auxiliary; facilitates production of enantiomerically pure compounds |
| Catalytic Processes | Effective in transition-metal-free reactions; aligns with green chemistry principles |
Mechanism of Action
The mechanism of action of N-Benzyl-D-proline ethyl ester involves its interaction with various molecular targets, primarily enzymes and receptors. The benzyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, while the proline ring provides structural rigidity. This combination allows the compound to act as an effective inhibitor or modulator of enzyme activity . The ethyl ester group can be hydrolyzed to release the active proline derivative, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Benzyl vs. Acyl Groups
N-Acetyl-L-phenylalanine Ethyl Ester (CAS 2361-96-8)
- Structure : Acetyl group on the nitrogen, L-phenylalanine backbone, ethyl ester.
- Key Differences : The acetyl group is less lipophilic than benzyl, and phenylalanine’s aromatic side chain differs from proline’s pyrrolidine ring. The L-configuration may limit compatibility with D-specific enzymatic systems .
- Applications : Used in peptide synthesis and flavoring agents due to its phenyl group .
N-Benzoyl-L-tyrosine Ethyl Ester (CAS 3483-82-7)
- Structure : Benzoyl group (aromatic carbonyl) on nitrogen, L-tyrosine backbone, ethyl ester.
- Key Differences: The benzoyl group introduces a ketone, increasing polarity compared to the benzyl group. Tyrosine’s phenolic –OH group enables hydrogen bonding, unlike proline’s non-polar ring .
- Applications : Common in protease activity assays and peptide research .
N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester (CAS 172168-14-8)
Backbone and Stereochemistry Variations
Benzathine Benzylpenicillin (CAS 1538-09-6)
- Structure : Dibenzylethylenediamine salt of benzylpenicillin.
- Key Differences : While it contains benzyl groups, the core structure is a β-lactam antibiotic. The benzyl groups stabilize the salt form for prolonged drug release, unlike the esterified proline derivative .
- Applications : Long-acting antibiotic formulation .
(βS)-N-Benzoyl-β-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester
- Structure : D-phenylalanine backbone, β-hydroxy and methylsulfonyl substituents, ethyl ester.
- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity. The β-hydroxy group enables hydrogen bonding, contrasting with proline’s rigidity .
- Applications: Potential use in kinase inhibition studies .
Ester Group Variations
Ethyl Pyruvate
- Structure : Ethyl ester of pyruvic acid.
- Key Differences: Lacks an amino acid backbone. The α-keto group enables redox activity, unlike proline’s secondary amine .
- Applications : Anti-inflammatory agent and metabolic intermediate .
Ketoprofen/Naproxen Ethyl Esters
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Backbone | N-Substituent | Ester Group | Configuration | Key Applications |
|---|---|---|---|---|---|---|
| N-Benzyl-D-proline ethyl ester | 172478-10-3 | D-Proline | Benzyl | Ethyl | D | Chiral catalysis, APIs |
| N-Acetyl-L-phenylalanine ethyl ester | 2361-96-8 | L-Phenylalanine | Acetyl | Ethyl | L | Peptide synthesis |
| N-Benzoyl-L-tyrosine ethyl ester | 3483-82-7 | L-Tyrosine | Benzoyl | Ethyl | L | Protease assays |
| Benzathine benzylpenicillin | 1538-09-6 | Penicillin | Benzyl (salt) | N/A | N/A | Antibiotic formulation |
| Ethyl pyruvate | 617-35-6 | Pyruvate | N/A | Ethyl | N/A | Metabolic studies |
Research Findings and Trends
- Stereochemical Impact : D-proline derivatives like this compound are critical in asymmetric synthesis, where the D-configuration avoids interference with L-specific biological systems .
- Ester Role : Ethyl esters balance lipophilicity and hydrolytic stability. For example, ketoprofen ethyl ester’s hydrolysis by esterases achieves >90% conversion in bioconversion cycles .
- Substituent Effects : Benzyl groups enhance membrane permeability in drug candidates, whereas benzoyl groups increase polarity for solubility in enzymatic buffers .
Biological Activity
N-Benzyl-D-proline ethyl ester is a compound that has garnered attention in various fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and various biological functions. The incorporation of the benzyl group and ethyl ester enhances its lipophilicity and may influence its interaction with biological targets. The stereochemistry of proline derivatives is critical for their biological activity, as it can affect binding affinity and specificity towards enzymes and receptors.
Enzyme Modulation
Research indicates that the benzyl ester group can significantly enhance the substrate affinity of proline derivatives when used in enzymatic reactions. For instance, studies involving proteases such as papain have shown that this compound can increase the efficiency of polymerization reactions involving amino acids like alanine and glycine. This suggests that the compound may be useful in synthesizing peptides with desired properties by modulating enzyme activity and selectivity .
Stereochemical Influence
The stereochemical configuration of this compound is essential for its biological activity. Stereoselective synthesis methods have been developed to ensure high enantiomeric purity, which is crucial for pharmaceutical applications. The ability to control stereochemistry allows for the development of compounds with improved efficacy and reduced side effects .
Catalytic Properties
This compound has been investigated for its catalytic properties in organic synthesis. It has demonstrated effectiveness in facilitating transition-metal-free direct C-H arylation reactions, which are valuable in green chemistry. This capability highlights the potential of proline derivatives in creating environmentally friendly synthetic pathways for complex organic molecules .
Case Studies
- Polymer Chemistry : A study focused on the chemoenzymatic polymerization of amino acid monomers demonstrated that the presence of the benzyl ester group significantly improved substrate specificity and reaction efficiency when using proteases as catalysts. This finding underscores the potential applications of this compound in designing novel materials with tailored properties.
- Pharmaceutical Development : Research into the stereoselective synthesis of proline derivatives has shown that controlling the stereochemistry can lead to compounds with enhanced therapeutic profiles. The synthesis of this compound with specific diastereomeric configurations has implications for drug design, particularly in targeting specific biological pathways .
- Green Chemistry Applications : The use of this compound in catalytic processes has been highlighted in studies aiming to reduce reliance on toxic metal catalysts. Its role in facilitating reactions without harmful by-products positions it as a promising candidate for sustainable chemistry practices .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-Benzyl-D-proline ethyl ester in laboratory settings?
- Methodological Answer :
- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to minimize skin and eye contact. Work in a fume hood to avoid inhalation of vapors .
- Store the compound in a tightly sealed container away from oxidizers and heat sources. Ensure proper ventilation in storage areas to prevent vapor accumulation .
- In case of accidental exposure, rinse affected skin with soap and water for 15 minutes. For eye exposure, irrigate with water for at least 15 minutes and seek medical attention .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the benzyl, proline, and ethyl ester moieties. Compare peaks with reference spectra from databases like PubChem or SciFinder.
- Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₄H₁₉NO₂, exact mass 233.1416 g/mol).
- Validate chirality via polarimetry or chiral HPLC to confirm the D-proline configuration .
Q. What solvents and conditions are optimal for synthesizing this compound?
- Methodological Answer :
- Common methods include esterification of N-Benzyl-D-proline with ethanol under acid catalysis (e.g., H₂SO₄ or HCl).
- Optimize reaction temperature (e.g., 60–80°C) and time (6–12 hours) to maximize yield .
- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Conduct controlled stability studies under varying conditions (e.g., pH, temperature, light exposure). Use HPLC to quantify degradation products like benzaldehyde or proline derivatives .
- Compare results with literature data, ensuring alignment with standardized protocols (e.g., NIH guidelines for experimental replication) .
- Employ accelerated stability testing (e.g., 40°C/75% relative humidity) to predict long-term degradation pathways .
Q. What experimental design strategies are effective for studying the compound’s role in asymmetric catalysis or peptide synthesis?
- Methodological Answer :
- Design kinetic studies to evaluate enantioselectivity in proline-mediated organocatalytic reactions. Use chiral substrates (e.g., aldehydes) and analyze enantiomeric excess (ee) via HPLC with a chiral column .
- For peptide synthesis, optimize coupling conditions (e.g., DCC/HOBt as activating agents) and monitor reaction efficiency using LC-MS .
- Include negative controls (e.g., reactions without the ester) to isolate its catalytic contribution .
Q. How should researchers address discrepancies in purity assessments between spectroscopic and chromatographic methods?
- Methodological Answer :
- Cross-validate results using complementary techniques:
- HPLC-DAD for purity based on UV absorption.
- Elemental analysis to verify C/H/N/O content.
- Karl Fischer titration to quantify residual water.
- Investigate potential interferences (e.g., solvent residues in NMR) and recalibrate instruments using certified reference standards .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Perform molecular docking simulations (e.g., AutoDock Vina) to predict interaction sites with target proteins. Validate findings with site-directed mutagenesis .
- Include competitive inhibition assays to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
